molecular formula C18H24FNO3S B2569530 1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide CAS No. 2175979-46-9

1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide

Cat. No. B2569530
CAS RN: 2175979-46-9
M. Wt: 353.45
InChI Key: OLYZRUHZWOBIGQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H24FNO3S and its molecular weight is 353.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide is involved in research focusing on the synthesis and structural analysis of cyclopropane derivatives. For instance, a study developed a high-yield synthetic method for a similar cyclopropane-carboxamide derivative, confirming its structure through NMR and MS spectrum analyses (Zhihui Zhou et al., 2021). This reflects the broader scientific interest in exploring the synthetic pathways and structural properties of cyclopropane-containing compounds for various applications.

Fluorinated Derivatives and PET Tracers

Research into fluorinated derivatives of psychoactive compounds, such as WAY 100635 analogs, demonstrates another application of cyclopropane-carboxamide derivatives. These compounds are synthesized and evaluated for their potential as positron emission tomography (PET) tracers, useful in neuropsychiatric disorder studies (L. Lang et al., 1999). This highlights the role of such compounds in developing diagnostic tools and understanding brain receptor dynamics.

Material Science Applications

In material science, derivatives of cyclopropane-carboxamide are part of studies on new materials, such as aromatic polyamides containing the cyclohexane structure, demonstrating potential for creating materials with desirable thermal and mechanical properties (S. Hsiao et al., 1999). This suggests that the structural characteristics of these compounds can be advantageous in engineering high-performance polymers.

Pharmaceutical Research

In pharmaceutical research, the cyclopropane motif, present in compounds like 1-(4-fluorophenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropane-1-carboxamide, is explored for its potential in drug development. The study on antimicrobial evaluation and docking studies of specific cyclopropane-carboxamide derivatives indicates the potential of these compounds in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021). This demonstrates the pharmaceutical relevance of cyclopropane derivatives in creating effective antimicrobial therapies.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3S/c19-15-3-1-14(2-4-15)18(5-6-18)16(22)20-13-17(23-10-9-21)7-11-24-12-8-17/h1-4,21H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYZRUHZWOBIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopropane-1-carboxamide

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